molecular formula C15H12BrClN2O3 B5977322 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide CAS No. 5798-03-8

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide

Cat. No. B5977322
CAS RN: 5798-03-8
M. Wt: 383.62 g/mol
InChI Key: UHHFFUTUSUGWGC-UHFFFAOYSA-N
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Description

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a small molecule that has been found to have a variety of biological effects, including inhibition of certain enzymes and modulation of cellular signaling pathways. In

Scientific Research Applications

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to changes in cellular signaling pathways and alterations in cellular behavior. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has also been found to modulate the activity of certain transcription factors, which are proteins that regulate gene expression. These effects make 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide a potentially useful tool for studying the molecular mechanisms underlying various biological processes.

Mechanism of Action

The mechanism of action of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This inhibition can lead to changes in gene expression and alterations in cellular behavior. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has also been found to modulate the activity of certain transcription factors, which are proteins that regulate gene expression. These effects suggest that 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide may be useful for studying the molecular mechanisms underlying various biological processes.
Biochemical and Physiological Effects
2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been found to have a variety of biochemical and physiological effects. Inhibition of histone deacetylases by 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide can lead to changes in gene expression, which can affect cellular behavior. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has also been found to modulate the activity of certain transcription factors, which can also affect gene expression. These effects suggest that 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide may be useful for studying the molecular mechanisms underlying various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. This allows for the precise manipulation of cellular signaling pathways and gene expression. Another advantage of using 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is that it has been extensively studied and its effects are well characterized. However, one limitation of using 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide. One area of research could focus on the development of more potent and selective inhibitors of histone deacetylases. Another area of research could focus on the identification of specific cellular signaling pathways that are affected by 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide. Additionally, research could focus on the potential therapeutic applications of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is a small molecule that has been extensively studied for its potential applications in scientific research. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been found to have a variety of biological effects, including inhibition of certain enzymes and modulation of cellular signaling pathways. 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is a potentially useful tool for studying the molecular mechanisms underlying various biological processes. However, further research is needed to fully understand the mechanism of action of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide involves the reaction of 2-bromo-4-chlorophenol with ethyl chloroformate to form 2-bromo-4-chlorophenyl chloroformate. This intermediate is then reacted with 2-aminobenzamide to produce 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide. The synthesis of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is relatively straightforward and can be performed using standard laboratory techniques.

properties

IUPAC Name

2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c16-11-7-9(17)5-6-13(11)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHFFUTUSUGWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362251
Record name STK124742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}benzamide

CAS RN

5798-03-8
Record name STK124742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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